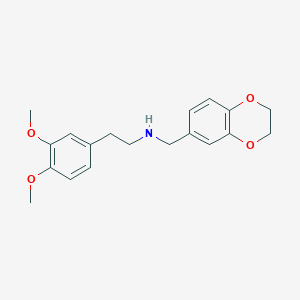

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

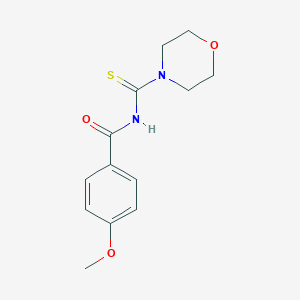

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine, commonly known as 2C-B, is a psychoactive substance that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-B has gained popularity in recent years due to its psychedelic effects and is often used recreationally. However, its potential applications in scientific research are also being explored.

Mécanisme D'action

The exact mechanism of action of 2C-B is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the activation of downstream signaling pathways that lead to the release of neurotransmitters.

Biochemical and Physiological Effects

2C-B has been found to have a range of biochemical and physiological effects. It has been shown to enhance sensory perception, alter mood and cognition, and induce hallucinations. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2C-B in lab experiments is its relatively low toxicity compared to other psychoactive substances. This makes it safer to handle and administer to test subjects. However, one limitation is that its effects can be highly variable and unpredictable, making it difficult to control for in experiments.

Orientations Futures

There are several future directions for research on 2C-B. One area of interest is its potential as a therapeutic agent for mental disorders such as depression and anxiety. Another area of research could focus on the development of new psychoactive substances based on the structure of 2C-B. Additionally, more studies are needed to fully understand the mechanism of action of 2C-B and its effects on the brain and body.

In conclusion, 2C-B is a psychoactive substance that has gained popularity in recent years due to its psychedelic effects. However, its potential applications in scientific research are also being explored. The synthesis of 2C-B is relatively simple, and it has been found to stimulate the release of neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. While there are both advantages and limitations to using 2C-B in lab experiments, there are several future directions for research in this area.

Méthodes De Synthèse

The synthesis of 2C-B involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group to an amine. This amine is then reacted with 3,4-dimethoxyphenylacetone to produce 2C-B. The synthesis of 2C-B is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

2C-B has shown potential in scientific research due to its effects on the central nervous system. It has been found to stimulate the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. This makes 2C-B a promising candidate for studying the mechanisms underlying mental disorders such as depression and anxiety.

Propriétés

Formule moléculaire |

C19H23NO4 |

|---|---|

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C19H23NO4/c1-21-16-5-3-14(11-18(16)22-2)7-8-20-13-15-4-6-17-19(12-15)24-10-9-23-17/h3-6,11-12,20H,7-10,13H2,1-2H3 |

Clé InChI |

CMKOPWJHTWAXFC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC3=C(C=C2)OCCO3)OC |

SMILES canonique |

COC1=C(C=C(C=C1)CCNCC2=CC3=C(C=C2)OCCO3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)

![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)

![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)

![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)

![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)

![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)

![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)